1-tert-Butyl-6-propoxybenzimidazole
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Overview
Description
1-tert-Butyl-6-propoxybenzimidazole is a chemical compound with the molecular formula C14H20N2O and a molecular weight of 232.33 g/mol . It belongs to the class of benzimidazole derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
The synthesis of 1-tert-Butyl-6-propoxybenzimidazole typically involves the reaction of 1-tert-butylbenzimidazole with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-tert-Butyl-6-propoxybenzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-tert-Butyl-6-propoxybenzimidazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Benzimidazole derivatives, including this compound, are explored for their potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-6-propoxybenzimidazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-tert-Butyl-6-propoxybenzimidazole can be compared with other similar compounds, such as:
1-tert-Butyl-6-methoxybenzimidazole: Similar in structure but with a methoxy group instead of a propoxy group.
1-tert-Butyl-6-ethoxybenzimidazole: Contains an ethoxy group instead of a propoxy group.
1-tert-Butyl-6-butoxybenzimidazole: Features a butoxy group instead of a propoxy group.
Properties
IUPAC Name |
1-tert-butyl-6-propoxybenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-5-8-17-11-6-7-12-13(9-11)16(10-15-12)14(2,3)4/h6-7,9-10H,5,8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFLUCVVIBHZJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)N=CN2C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716502 |
Source
|
Record name | 1-tert-Butyl-6-propoxy-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314988-55-0 |
Source
|
Record name | 1-tert-Butyl-6-propoxy-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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